

A Comparative Guide to the Anti-inflammatory Effects of (-)-Rolipram

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Compound of Interest

Compound Name: (-)-Rolipram

Cat. No.: B1202776

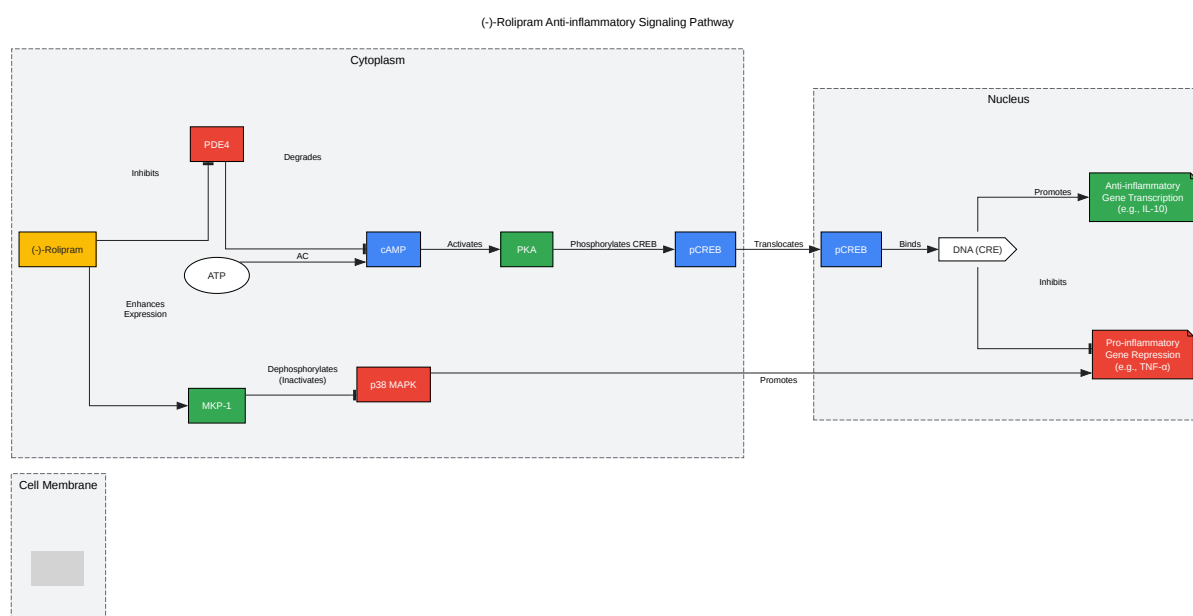
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Audience: Researchers, scientists, and drug development professionals.

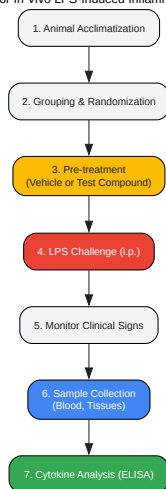
This guide provides a comprehensive cross-validation of the anti-inflammatory properties of **(-)-Rolipram**, a selective phosphodiesterase 4 (PDE4) inhibitor. Its performance is objectively compared with other PDE4 inhibitors, including Roflumilast, Apremilast, and Cilomilast, as well as the widely-used corticosteroid, Dexamethasone. The information presented is supported by experimental data to aid in research and development decisions.

Mechanism of Action: (-)-Rolipram

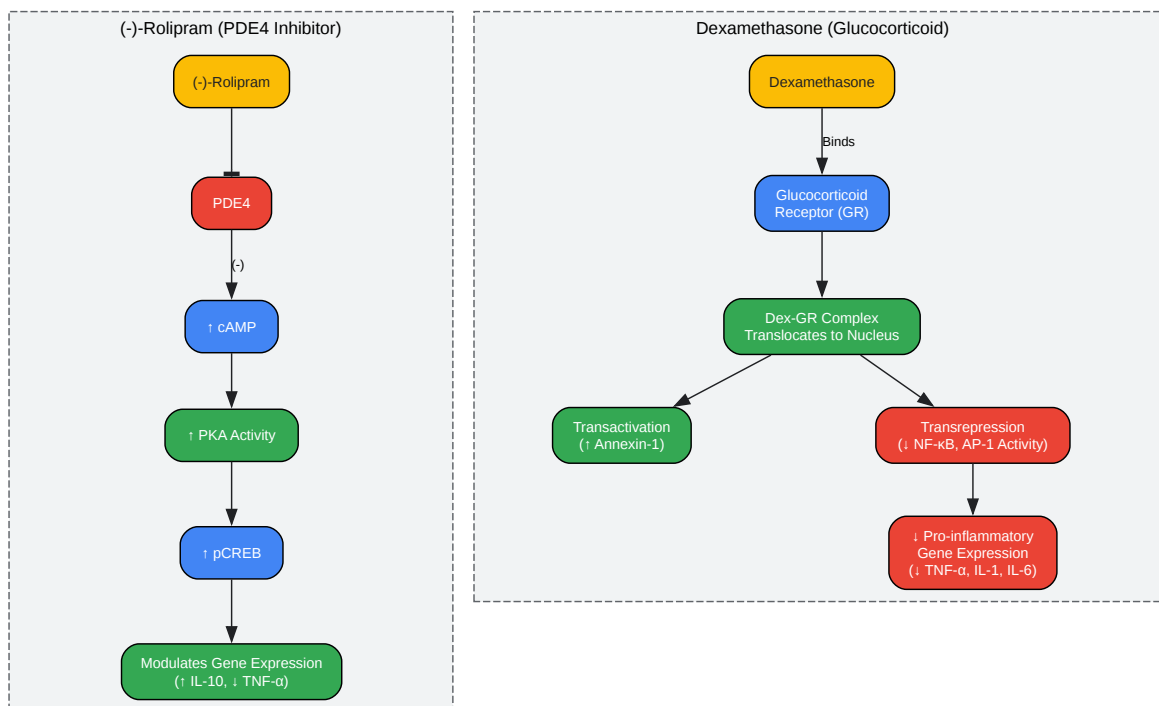
(-)-Rolipram exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme, which is abundant in immune and central nervous system cells[1]. PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in cellular signaling[1][2]. By inhibiting PDE4, Rolipram increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA)[3][4]. Activated PKA phosphorylates the cAMP Response Element-Binding Protein (CREB), a transcription factor[5][6]. Phosphorylated CREB then translocates to the nucleus, where it modulates gene expression, resulting in the upregulation of anti-inflammatory cytokines like Interleukin-10 (IL-10) and the downregulation of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF- α) and Interferon-gamma (IFN- γ)[7][8]. Additionally, Rolipram's effects are partly mediated by enhancing the expression of MAP Kinase Phosphatase-1 (MKP-1), which in turn inhibits the pro-inflammatory p38 MAPK pathway[1][9].



Workflow for In Vivo LPS-Induced Inflammation Model



Comparison of Anti-inflammatory Mechanisms



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